2,6-Dimethylbenzofuran-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16162-66-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,6-dimethyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-10-8(5-9(6)11)4-7(2)12-10/h3-5,11H,1-2H3 |
InChI Key |
VFRIOPXORYFGHL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(O2)C)C=C1O |
Canonical SMILES |
CC1=CC2=C(C=C(O2)C)C=C1O |
Synonyms |
5-Benzofuranol, 2,6-dimethyl- |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylbenzofuran 5 Ol
Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Benzofuran-5-ol (B79771) System
The benzofuran (B130515) ring system is inherently electron-rich, and the presence of the hydroxyl and methyl groups further enhances this electron density, particularly at specific positions. The hydroxyl group at C-5 is a powerful activating group and, along with the methyl group at C-6, directs electrophiles primarily to the C-4 and C-7 positions. The methyl group at C-2 also influences the reactivity of the furan (B31954) ring.
Common electrophilic aromatic substitution reactions for phenolic compounds, such as nitration, halogenation, and sulfonation, are expected to proceed readily on the 2,6-dimethylbenzofuran-5-ol nucleus. The precise regioselectivity of these reactions would be influenced by the specific electrophile and reaction conditions employed.
Due to the electron-rich nature of the aromatic system, nucleophilic aromatic substitution on the unsubstituted carbocyclic ring of this compound is generally disfavored unless activated by strongly electron-withdrawing groups, which are not present in the parent molecule.
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group at the C-5 position is a key site for chemical modification, allowing for the introduction of a wide range of functional groups through reactions such as O-alkylation and O-acylation.
O-alkylation of the phenolic hydroxyl group can be readily achieved using various alkylating agents in the presence of a base. For instance, methylation can be accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide with a base such as potassium carbonate. These reactions proceed through a Williamson ether synthesis mechanism, where the phenoxide ion, formed by deprotonation of the hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent.
Similarly, O-acylation can be performed using acylating agents like acid chlorides or anhydrides in the presence of a base or a catalyst. This transformation introduces an ester functionality, which can serve as a protecting group or modulate the biological activity of the molecule.
A summary of representative O-alkylation and O-acylation reactions is presented in the table below.
| Reaction Type | Reagent | Product |
| O-Methylation | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | 2,6-Dimethyl-5-methoxybenzofuran |
| O-Ethylation | Ethyl bromide (C₂H₅Br), Sodium hydride (NaH) | 5-Ethoxy-2,6-dimethylbenzofuran |
| O-Acetylation | Acetic anhydride (B1165640) ((CH₃CO)₂O), Pyridine | 2,6-Dimethylbenzofuran-5-yl acetate (B1210297) |
| O-Benzoylation | Benzoyl chloride (C₆H₅COCl), Triethylamine (Et₃N) | 2,6-Dimethylbenzofuran-5-yl benzoate |
Derivatization and Functionalization Strategies
The this compound core serves as a valuable starting material for the synthesis of more elaborate molecular architectures, including various heterocyclic conjugates.
The strategic functionalization of this compound has enabled the synthesis of novel hybrid molecules incorporating other heterocyclic rings, such as oxadiazoles (B1248032) and pyrazoles. These derivatization strategies often begin with the modification of the phenolic hydroxyl group.
For the synthesis of oxadiazole derivatives, a common pathway involves the conversion of the hydroxyl group to a hydrazide moiety, which then undergoes cyclization. For example, the synthesis of 1,3,4-oxadiazole-thioether derivatives of this compound has been reported.
Pyrazole (B372694) derivatives can also be synthesized from this compound. One approach involves the formylation of the benzofuran ring, followed by condensation with a hydrazine (B178648) derivative to construct the pyrazole ring.
Beyond derivatization at the hydroxyl group, functional group interconversions on the benzofuran ring itself can be explored. For instance, the methyl groups could potentially be oxidized to carboxylic acids or halogenated to introduce further handles for diversification. The furan ring can also undergo reactions such as cycloadditions under specific conditions, although this can sometimes lead to ring-opening.
Elucidation of Reaction Mechanisms
The mechanisms of the reactions involving this compound are generally well-understood and follow established principles of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores the aromaticity of the ring. The regioselectivity is governed by the directing effects of the hydroxyl and methyl groups.
Williamson Ether Synthesis (O-Alkylation): This is a classic S_N2 reaction. A base abstracts the acidic proton from the phenolic hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then attacks the alkyl halide in a single concerted step, displacing the halide ion and forming the ether product.
Nucleophilic Acyl Substitution (O-Acylation): The reaction of the phenolic hydroxyl group with an acid chloride or anhydride proceeds via a nucleophilic acyl substitution pathway. The hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride or carboxylate) yields the ester product.
The specific conditions of each reaction, including the choice of solvent, temperature, and catalyst, can significantly influence the reaction rates and the distribution of products.
Studies on Charge-Accelerated Rearrangements and Substituent Migration
The synthesis of highly substituted benzofurans often requires innovative strategies to overcome the limitations of conventional methods. One such approach involves charge-accelerated rearrangements, where the migration of a substituent on the aromatic ring is a key step. rsc.orgrsc.org This is particularly relevant for the synthesis of benzofurans from sterically hindered phenols, such as 2,6-disubstituted phenols. rsc.orgresearchgate.net
Recent research has demonstrated an unusual benzofuran synthesis from 2,6-disubstituted phenols reacting with alkynyl sulfoxides in the presence of trifluoroacetic acid anhydride (TFAA). rsc.orgnih.govrsc.org This reaction proceeds through a cascade involving a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement and a subsequent substituent migration to yield highly substituted benzofurans. rsc.orgresearchgate.net For instance, the reaction of 2,6-dimethylphenol (B121312) results in a C-C bond formation at the methyl-substituted carbon, followed by the migration of that methyl group to the adjacent carbon, leading to the efficient formation of a 4,7-dimethylbenzofuran (B1206008) derivative. rsc.org
The proposed mechanism for this transformation begins with the electrophilic activation of the alkynyl sulfoxide (B87167) by TFAA. rsc.org This is followed by a substitution reaction with the phenol (B47542) (e.g., 2,6-dimethylphenol) to form an alkynyl sulfonium (B1226848) intermediate. rsc.org This intermediate then undergoes a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement to produce a dearomatized intermediate. rsc.orgresearchgate.net Instead of the typical deprotonation, a substituent from the ortho position (such as a methyl group) migrates to the adjacent position. rsc.org This migration is followed by a rearomatization step that results in the final, highly substituted benzofuran product. rsc.org A competition experiment showed that phenols with electron-donating groups, like 2,6-dimethylphenol, are more reactive than those with electron-withdrawing groups. rsc.org
This methodology allows for the synthesis of a wide array of tetra- and pentasubstituted benzofurans with various functional groups, highlighting its synthetic utility. rsc.orgresearchgate.net
Table 1: Synthesis of Substituted Benzofurans via Substituent Migration
| Starting 2,6-Disubstituted Phenol | Alkynyl Sulfoxide Reactant | Key Migrating Group | Resulting Benzofuran Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,6-dimethylphenol | 1-(ethylsulfinyl)hex-1-yne | Methyl | 3-butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan | 64 | rsc.orgresearchgate.net |
| 4-(pinacolatoboryl)-2,6-dimethylphenol | 1-(ethylsulfinyl)hex-1-yne | Methyl | 5-boryl-3-butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan | 70 | rsc.org |
| 2,6-diphenylphenol | 1-(ethylsulfinyl)hex-1-yne | Phenyl | 3-butyl-2-(ethylthio)-4,7-diphenylbenzo[b]furan | 55 | rsc.org |
| 2,6-dibromophenol | 1-(ethylsulfinyl)hex-1-yne | Bromo | 4,7-dibromo-3-butyl-2-(ethylthio)benzo[b]furan | 52 | rsc.org |
Catalytic Reaction Mechanisms in Benzofuran Formation (e.g., copper-mediated annulation)
Catalytic methods, particularly those employing transition metals, are central to modern benzofuran synthesis. nih.govnih.gov Copper-mediated reactions are especially prominent for their efficiency and functional group tolerance. nih.govacs.org A key strategy is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.orgresearchgate.net Mechanistic studies suggest this reaction can proceed through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization to form the benzofuran ring. rsc.orgresearchgate.net
In other copper-catalyzed systems, the reaction mechanism can vary. For example, the synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes using a copper iodide catalyst is proposed to proceed via an iminium ion intermediate. acs.org This is followed by the attack of a copper acetylide, intramolecular cyclization, and isomerization to yield the final benzofuran derivative. acs.org Another important copper-assisted reaction is the Sonogashira coupling of o-iodophenols with terminal alkynes, which is often performed with a palladium co-catalyst, followed by an intramolecular cyclization to furnish the benzofuran skeleton. nih.govacs.org
Besides copper, other metals like palladium, rhodium, and iridium are also effective catalysts for benzofuran synthesis. nih.govorganic-chemistry.org For instance, rhodium-catalyzed reactions of propargyl alcohols with aryl boronic acids can lead to benzofuran skeletons through arylation and subsequent cyclization. nih.govacs.org Iridium catalysts have been shown to promote the cyclodehydration of α-aryloxy ketones to give multisubstituted benzofurans. organic-chemistry.org These diverse catalytic systems provide a versatile toolkit for constructing the benzofuran core with various substitution patterns.
Table 2: Overview of Catalytic Systems for Benzofuran Synthesis
| Catalyst System | Reactants | Proposed Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ / Cp*Rh(MeCN)₃₂ | Phenols and Internal Alkynes | Oxidative Annulation | 2,3-Disubstituted Benzofurans | rsc.orgresearchgate.net |
| CuI | o-hydroxy aldehydes, amines, alkynes | Iminium ion formation, cyclization | Substituted Benzofurans | acs.org |
| PdCl₂(PPh₃)₂ / CuI | o-iodophenols and terminal alkynes | Sonogashira coupling, intramolecular cyclization | 2-Substituted Benzofurans | nih.govacs.org |
| FeCl₃ | Electron-rich aryl ketones | Intramolecular C-O bond formation | Substituted Benzofurans | nih.gov |
| [Cp*IrCl₂]₂ / AgSbF₆ | α-aryloxy ketones | Cyclodehydration | Multisubstituted Benzofurans | organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethylbenzofuran 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution 1D NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure of 2,6-Dimethylbenzofuran-5-ol.
¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic proton, the furan (B31954) ring proton, the two methyl groups, and the hydroxyl group. The chemical shift (δ) of each signal indicates its electronic environment, while the multiplicity (e.g., singlet, doublet) reveals the number of neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum detects all unique carbon atoms. Since ¹³C has a low natural abundance, the spectra are typically recorded as proton-decoupled, resulting in a series of singlet peaks, where each peak corresponds to a chemically distinct carbon atom. The chemical shifts of these carbons are indicative of their hybridization and bonding environment (e.g., aromatic, vinylic, aliphatic, or attached to an oxygen atom). libretexts.org For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on established chemical shift principles for analogous structures. Actual experimental values may vary slightly.
| Predicted ¹H NMR Data (Solvent: CDCl₃) | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 | ~6.8 - 7.0 | s | 1H |
| H7 | ~6.9 - 7.1 | s | 1H |
| H3 | ~6.2 - 6.4 | q | 1H |
| 5-OH | ~4.5 - 5.5 (variable) | s (broad) | 1H |
| 2-CH₃ | ~2.4 | d | 3H |
| 6-CH₃ | ~2.2 | s | 3H |
| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| C5 | ~148 - 152 | ||
| C7a | ~145 - 149 | ||
| C2 | ~140 - 144 | ||
| C3a | ~120 - 125 | ||
| C6 | ~118 - 122 | ||
| C4 | ~110 - 115 | ||
| C7 | ~108 - 112 | ||
| C3 | ~102 - 106 | ||
| 6-CH₃ | ~15 - 20 | ||
| 2-CH₃ | ~10 - 15 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. ipb.ptepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu A cross-peak between two proton signals in a COSY spectrum indicates that they are neighbors in the molecule. For this compound, a key correlation would be observed between the furan proton (H3) and the protons of the C2-methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (a one-bond correlation). sdsu.edugithub.io It is invaluable for definitively assigning carbon signals based on their known proton assignments. For instance, the signal for the H4 proton would show a cross-peak to the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two to three bonds (and sometimes four). epfl.chyoutube.com This allows for the connection of different molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the C2-methyl protons to carbons C2 and C3.
Correlations from the C6-methyl protons to carbons C5, C6, and C7.
Correlations from the aromatic proton H4 to carbons C3a, C5, and C6.
Correlations from the furan proton H3 to carbons C2, C3a, and C7a.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. They are particularly useful for determining stereochemistry and the three-dimensional conformation of a molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. semanticscholar.org In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that form a unique pattern. This fragmentation pattern serves as a chemical fingerprint and can be used to identify the compound by comparing it to spectral libraries. mdpi.comnist.gov
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Ion | Interpretation |
|---|---|---|
| 162 | [M]⁺ | Molecular Ion |
| 147 | [M - CH₃]⁺ | Loss of a methyl group |
| 119 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
For compounds that are not sufficiently volatile or are thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods usually result in less fragmentation and a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), making it easier to determine the molecular weight of the analyte in a complex matrix. LC-MS is widely used for analyzing compounds in natural product extracts, biological fluids, and environmental samples. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. rsc.org This precision allows for the determination of the exact molecular formula of a compound, as each formula has a unique theoretical mass based on the exact masses of its constituent isotopes. rsc.orgrsc.org For this compound, HRMS would be used to confirm its elemental composition as C₁₀H₁₀O₂ by matching the experimentally measured mass to the calculated theoretical mass. rsc.org
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₂ |
| Calculated Exact Mass ([M+H]⁺) | 163.0759 |
| Calculated Exact Mass ([M]⁺) | 162.0681 |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule.
The presence of the hydroxyl (-OH) group is typically confirmed by a broad stretching vibration band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the methyl groups appears between 2850 and 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the furan ring and the phenolic hydroxyl group typically appear in the 1000-1300 cm⁻¹ range. The specific frequencies can be influenced by the substitution pattern on the benzofuran (B130515) core. cuestionesdefisioterapia.comnih.govdergipark.org.trcore.ac.ukrsc.org
Theoretical calculations, such as those using Density Functional Theory (DFT) with the B3LYP/6-311++G(3df,3pd) model, can be employed to accurately reproduce and assign the observed FT-IR frequencies and intensities, further confirming the molecular structure. acs.orgresearchgate.net
Table 1: Characteristic FT-IR Absorption Bands for Benzofuran Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 | O-H Stretch | Hydroxyl |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-3000 | C-H Stretch | Methyl |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Furan Ring/Phenol (B47542) |
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by absorption bands that arise from electronic transitions between molecular orbitals. Benzofuran derivatives typically exhibit two main absorption bands. researchgate.net These transitions are often of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the benzofuran ring. The position and intensity of these absorption maxima (λmax) can be influenced by the substituents on the ring and the solvent used. For instance, benzofuran derivatives in various solvents often show absorption maxima in the range of 270-375 nm. dergipark.org.trnii.ac.jp The electronic spectra of chalcones containing a benzofuran moiety, for example, typically show two main absorption bands, with one appearing around 340-390 nm and another at 220-270 nm. dergipark.org.tr
Table 2: Typical UV-Vis Absorption Maxima for Substituted Benzofurans
| Wavelength Range (nm) | Electronic Transition |
| 220-270 | π → π |
| 340-390 | π → π |
Electronic Circular Dichroism (ECD) for Chiral Analysis
While this compound itself is not chiral, Electronic Circular Dichroism (ECD) is a crucial technique for determining the absolute configuration of chiral benzofuran derivatives. univie.ac.atsid.iracs.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.
For chiral benzofuran derivatives, experimental ECD spectra are often compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). sid.irresearchgate.net This comparison allows for the unambiguous assignment of the absolute configuration (R or S) of stereocenters within the molecule. sid.irresearchgate.netnih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov
Theoretical and Computational Chemistry Studies on 2,6 Dimethylbenzofuran 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods can provide insights into the geometric and electronic structure of 2,6-Dimethylbenzofuran-5-ol.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study on this compound would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached.
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, which can reveal the molecule's polarity and reactive sites. Various DFT functionals, such as B3LYP or PBE0, combined with appropriate basis sets like 6-311++G(d,p), could be utilized to ensure the reliability of the calculated properties. marquette.edu
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based solely on the principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for calculating molecular properties. wiley.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data for the electronic energy and other properties of this compound. These calculations would be invaluable for validating the results obtained from more cost-effective DFT methods.
Molecular Dynamics and Molecular Mechanics Simulations
While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) and molecular mechanics (MM) simulations are essential for understanding the behavior of a larger ensemble of molecules, such as this compound in a solvent or in a condensed phase.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach can provide insights into the conformational flexibility of the molecule, its interactions with surrounding molecules, and its dynamic behavior. MM, on the other hand, uses a simpler, classical mechanics-based force field to calculate the potential energy of a system, making it suitable for studying very large systems over longer timescales. For this compound, MD simulations could be used to study its solvation in different media and to understand how intermolecular interactions influence its properties.
Prediction and Simulation of Spectroscopic Data (e.g., FT-IR, NMR, Electronic Spectra)
Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra.
Theoretical FT-IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net These calculated frequencies can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which can help in the structural elucidation of the molecule.
Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic spectra. marquette.edu By calculating the energies of electronic transitions, TD-DFT can predict the absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic excited states.
Reaction Pathway and Transition State Analysis through Computational Modeling
Computational modeling can be a powerful tool to investigate the reactivity of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.
For instance, one could computationally study the oxidation or reduction of this compound or its participation in various organic reactions. Understanding the energetics of different reaction pathways can provide valuable information for synthetic chemists looking to utilize this compound as a building block.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests that a molecule is more reactive.
For this compound, a frontier molecular orbital analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. The energies of these orbitals would also provide quantitative measures of its reactivity.
Biosynthesis and Natural Occurrence of Dimethylbenzofuranols
Isolation and Identification of Dimethylbenzofuran Derivatives from Biological Sources (e.g., marine fungi)
Marine-derived fungi have been identified as a prolific source of structurally diverse and biologically active secondary metabolites, including a variety of benzofuran (B130515) derivatives. ajol.info The isolation process typically involves culturing the fungal strain, followed by extraction of the culture broth and mycelium using organic solvents like ethyl acetate (B1210297). semanticscholar.org The crude extract is then subjected to various chromatographic techniques, such as vacuum liquid chromatography and high-performance liquid chromatography (HPLC), to separate and purify the individual compounds. semanticscholar.org The final elucidation of their chemical structures is accomplished through comprehensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) data and mass spectrometry. nih.gov
Several dimethylbenzofuran derivatives and related compounds have been successfully isolated from marine fungi. For instance, the fungus Aspergillus terreus EN-539, an endophyte from the marine red alga Laurencia okamurai, was found to produce new prenylated phenol (B47542) derivatives and known benzofurans. semanticscholar.orgnih.gov Similarly, a mangrove-derived fungus, Eurotium rubrum MA-150, yielded benzofuranone derivatives. nih.gov These discoveries highlight that marine fungi are a rich and promising resource for discovering novel benzofuran compounds. ajol.info
Table 1: Examples of Benzofuran and Related Derivatives Isolated from Marine Fungi
| Compound Name | Source Organism | Reference |
| Terreprenphenols A-C | Aspergillus terreus EN-539 | nih.gov |
| Anodendroic acid | Aspergillus terreus EN-539 | nih.gov |
| Asperterreusine C | Aspergillus terreus EN-539 | nih.gov |
| (-)- and (+)-[5-(2,3-dihydroxy-3-methylbutyl)-2-methyl-2,3-dihydrobenzofuran-7-ol] | Eurotium rubrum MA-150 | nih.gov |
| 9-hydroxy-7-methyl-2,3-dihydrodibenzo[b,d]furan-1,4-dione | Aspergillus sp. | ajol.info |
Enzymatic and Metabolic Pathways Leading to Benzofuranol Formation (e.g., from monoterpenoid precursors)
The biosynthesis of benzofuranols is intrinsically linked to the broader pathways of terpenoid synthesis. Terpenoids are a large class of natural products derived from two five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net In plants and many microorganisms, these precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govresearchgate.net
Monoterpenes (C10 compounds) are formed by the condensation of one molecule of IPP and one molecule of DMAPP to create geranyl pyrophosphate (GPP). researchgate.netwikipedia.org This reaction is a critical branching point, as GPP serves as the universal precursor for all monoterpenes and monoterpenoids. researchgate.net The vast diversity of monoterpene structures arises from the subsequent activity of enzymes called terpene synthases (TPSs), which catalyze complex cyclization and rearrangement reactions of GPP. researchgate.net
The formation of the benzofuran scaffold from a monoterpenoid precursor involves further enzymatic modifications. These often include oxidation reactions catalyzed by cytochrome P450 monooxygenases, which can introduce hydroxyl groups onto the molecule. researchgate.net Subsequent intramolecular cyclization, potentially involving the newly introduced hydroxyl group and a double bond within the monoterpene structure, leads to the formation of the furan (B31954) ring fused to a benzene (B151609) ring, characteristic of benzofuranoids. For example, the biotransformation of the monoterpene limonene (B3431351) can involve a multi-enzymatic oxidation pathway, catalyzed by monooxygenases and dehydrogenases, to yield products like perillyl alcohol and perillic acid, demonstrating the enzymatic machinery capable of modifying monoterpene skeletons. mdpi.com
Precursor Incorporation Studies in Biosynthetic Investigations
Precursor incorporation studies are a fundamental technique used to unravel the biosynthetic pathways of natural products. This experimental approach involves feeding a producing organism with a labeled version of a suspected precursor molecule. The labels are typically stable isotopes, such as ¹³C or ²H, or radioactive isotopes like ¹⁴C.
After a period of incubation, the target natural product is isolated, and its structure is analyzed to determine if the isotopic label has been incorporated. The precise location of the label within the molecule can be determined using techniques like NMR spectroscopy (for stable isotopes) or scintillation counting (for radioactive isotopes). By observing the pattern of label incorporation from different precursors (e.g., labeled acetate, mevalonate, or specific amino acids), researchers can piece together the sequence of biochemical reactions and identify the building blocks that form the final compound.
While this method is a powerful tool for elucidating biosynthetic pathways, specific precursor incorporation studies detailing the complete pathway to 2,6-Dimethylbenzofuran-5-ol or closely related dimethylbenzofuranols are not extensively documented in the available research. However, the principles of terpenoid biosynthesis strongly suggest that precursors such as labeled acetate (for the MVA pathway) or glucose (for the MEP pathway) would be incorporated into its structure.
Advanced Analytical Methodologies for the Detection and Quantification of 2,6 Dimethylbenzofuran 5 Ol
Chromatographic Separation Techniques for Research Samples
Chromatographic techniques are paramount for the separation and analysis of 2,6-Dimethylbenzofuran-5-ol from intricate mixtures. The choice of method often depends on the sample matrix, the required sensitivity, and the specific research objectives.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by a carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. For benzofuran (B130515) derivatives, GC coupled with mass spectrometry (GC-MS) is particularly effective due to its high sensitivity and selectivity, allowing for detailed characterization. ijirset.com The use of capillary columns and helium as a carrier gas enhances the separation process. ijirset.com
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity compared to conventional GC. nih.govresearchgate.net This technique employs two columns with different stationary phases, providing orthogonal separation. hubspot.net GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is especially advantageous for analyzing complex samples, as it can identify a large number of compounds. nih.govhubspot.net This advanced method has been successfully applied to the analysis of complex mixtures such as those found in metabolomics studies and the volatile profiles of various products. nih.govresearchgate.net
A typical GCxGC-TOFMS setup might involve a non-polar first-dimension column and a more polar second-dimension column. hubspot.net The modulator, a key component of the GCxGC system, traps and then re-injects small portions of the effluent from the first column into the second column.
Table 1: Illustrative GC and GCxGC Parameters for Analysis of Related Compounds
| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |
| Injector Type | Split/Splitless | Split/Splitless hubspot.net |
| Carrier Gas | Helium ijirset.com | Helium hubspot.net |
| Column 1 | e.g., RTX-5MS (non-polar) nih.gov | e.g., VF-35™ (mid-polar) hubspot.net |
| Column 2 | Not Applicable | e.g., SolGel-WAX™ (polar) hubspot.net |
| Detector | Mass Spectrometry (MS) ijirset.com | Time-of-Flight Mass Spectrometry (TOF-MS) nih.govhubspot.net |
| Typical Application | Analysis of semi-volatile compounds ijirset.com | Analysis of complex volatile and semi-volatile mixtures nih.govresearchgate.net |
High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the preferred methods for the separation and detection of a wide range of compounds, including phenolic compounds like this compound. ijirset.combldpharm.comresearchgate.net These techniques offer high sensitivity, selectivity, and precision. ijirset.com
HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used for the analysis of phenolic compounds. mdpi.com
UPLC utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. nih.gov UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the comprehensive analysis of furanocoumarins and their metabolites in various biological and plant matrices. nih.gov
Table 2: Comparison of HPLC and UPLC in the Analysis of Benzofuran Derivatives
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm nih.gov |
| Pressure | Lower | Higher nih.gov |
| Resolution | Good | Excellent nih.gov |
| Analysis Time | Longer | Shorter nih.gov |
| Sensitivity | High ijirset.com | Very High nih.gov |
| Typical Application | Routine analysis and purification mdpi.com | Complex mixture analysis, metabolomics nih.gov |
Many benzofuran derivatives possess chiral centers, leading to the existence of enantiomers. acs.orgmdpi.com Since enantiomers can exhibit different biological activities, their separation and quantification are crucial. Chiral chromatography is the most accurate and widely used method for determining the enantiomeric composition of chiral compounds. researchgate.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of a wide range of chiral compounds, including benzofuran derivatives. nih.govnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. rsc.org
The development of enantioselective HPLC methods is essential for quality control and for studying the stereoselective synthesis and metabolism of chiral benzofuran derivatives. nih.gov
Table 3: Chiral Stationary Phases for the Separation of Benzofuran Analogs
| Chiral Stationary Phase Type | Example | Typical Application |
| Polysaccharide-based (Cellulose) | Chiralpak IC nih.gov | Separation of various enantiomers, including those of Lifitegrast. nih.gov |
| Polysaccharide-based (Amylose) | Chiralcel OD-H nih.gov | Separation of chiral benzofuryl β-amino alcohols. nih.gov |
| Crown Ether-based | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Resolution of racemic primary amines. researchgate.net |
Sample Preparation and Extraction Methods for Complex Matrices
Effective sample preparation is a critical step in the analytical workflow for the accurate determination of this compound in complex matrices such as biological fluids, plant extracts, and environmental samples. The goal is to isolate the analyte of interest from interfering substances that could compromise the analytical results.
Solid-phase extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from liquid samples. nih.govyoutube.com It is often preferred over liquid-liquid extraction (LLE) because it is faster, uses smaller volumes of organic solvents, and can be automated. researchgate.netnih.gov The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. youtube.com Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. youtube.com For phenolic compounds like this compound, C18-bonded silica (B1680970) is a common sorbent choice. nih.gov
Liquid-liquid extraction (LLE) is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ijirset.com The extraction of phenolic compounds from plant materials often involves an initial solid-liquid extraction followed by LLE of the aqueous extract using solvents like ethyl acetate (B1210297). nih.gov Key parameters influencing LLE efficiency include the choice of solvent, pH, and the number of extractions. ijirset.com
Table 4: Comparison of SPE and LLE for Sample Preparation
| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Analyte partitioning between a solid sorbent and a liquid sample. youtube.com | Analyte partitioning between two immiscible liquid phases. ijirset.com |
| Solvent Consumption | Low researchgate.net | High researchgate.net |
| Speed | Fast and can be automated. researchgate.netnih.gov | Often slower and more labor-intensive. researchgate.net |
| Selectivity | Can be highly selective with appropriate sorbent selection. | Generally less selective than SPE. |
| Typical Application | Cleanup and concentration of analytes from complex matrices. nih.govyoutube.com | Initial fractionation and extraction from aqueous solutions. ijirset.comnih.gov |
Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a valuable technique for the cleanup of sample extracts by removing high-molecular-weight interferences such as lipids, proteins, and polymers. ctfassets.net This method separates molecules based on their size in solution. ctfassets.net The stationary phase consists of a porous gel, and larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores elute later. ctfassets.net
GPC is particularly useful for the initial fractionation of crude extracts from natural products, allowing for the separation of different classes of compounds before further analysis by other chromatographic techniques. acs.orgresearchgate.net For instance, Sephadex LH-20 is a common gel material used for the fractionation of plant extracts. acs.orgnih.gov The choice of eluting solvent is crucial and can be varied to optimize the separation based on both molecular size and polarity. acs.org
Table 5: Applications of GPC in Sample Cleanup and Fractionation
| GPC Stationary Phase | Application | Reference |
| Sephadex LH-20 | Fractionation of crude plant and invertebrate extracts. acs.org | acs.org |
| Bio-Beads S-X3 | Cleanup of environmental samples prior to GC or GC/MS analysis. ctfassets.net | ctfassets.net |
| Envirobeads™ S-X3 | Removal of high molecular weight interferences from sample extracts. ctfassets.net | ctfassets.net |
Advanced Derivatization Techniques for Enhanced Analytical Detection
For gas chromatography (GC)-based analysis, derivatization is a critical step to improve the analytical performance for polar compounds like this compound. acs.org The primary goal of derivatization is to convert the polar, active hydrogen-containing hydroxyl group (-OH) into a less polar, more volatile, and more thermally stable functional group. acs.orgnih.gov This chemical modification reduces analyte adsorption within the GC system, improves peak shape, and enhances detector response. acs.org The main derivatization strategies applicable to this compound are silylation and acylation. nih.govjfda-online.com
Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl groups. mdpi.com The active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govmdpi.com Silyl derivatives are generally more volatile and less polar than their parent compounds. mdpi.com
Reagents: A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) being widely used. nih.govbohrium.com BSTFA is a powerful silylating agent, while MTBSTFA forms TBDMS derivatives that are more stable against hydrolysis. bohrium.comresearchgate.net
Reaction Conditions: Silylation reactions are often rapid and quantitative. For instance, derivatization of phenolic compounds with BSTFA in acetone (B3395972) can be completed in under a minute at room temperature. nih.govresearchgate.net The choice of solvent is crucial, as it can significantly affect the reaction rate. nih.gov
Acylation: This technique involves the introduction of an acyl group, typically by reacting the analyte with a fluorinated anhydride (B1165640). jfda-online.com
Reagents: Trifluoroacetic anhydride (TFAA) is a highly reactive agent used for acylation. sigmaaldrich.commdpi.com The resulting trifluoroacetyl derivatives are particularly suitable for analysis by GC with electron capture detection (GC-ECD) due to the presence of electronegative fluorine atoms. nih.gov This also leads to specific fragmentation patterns in mass spectrometry (MS), which can aid in identification. mdpi.com
Reaction Conditions: Acylation reactions with reagents like TFAA are often performed at elevated temperatures (e.g., 70°C for 30 minutes) to ensure complete derivatization. nih.gov Optimization of parameters such as reaction time, temperature, and reagent volume is necessary to achieve the best results. mdpi.com However, it is important to note that acidic conditions created by some acylation reagents like TFAA can potentially cause molecular rearrangements in certain complex structures, a factor that must be considered during method development. nih.gov
The selection of a derivatization technique depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity.
Table 1: Comparison of Derivatization Techniques for this compound Analysis
| Technique | Reagent Example | Target Group | Advantages | Typical Reaction Conditions |
|---|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -OH (Phenolic) | Forms volatile and thermally stable TMS derivatives; fast and quantitative reaction. mdpi.comnih.gov | Room temperature to 70°C for 15-60 min. nih.govresearchgate.net |
| Acylation | TFAA (Trifluoroacetic anhydride) | -OH (Phenolic) | Highly reactive; creates derivatives suitable for sensitive electron capture detection (ECD) and specific MS fragmentation. mdpi.comnih.gov | 70°C for 30 min. nih.gov |
Development and Validation of Quantitative Analytical Assays
The development of a robust and reliable quantitative assay is paramount for accurately determining the concentration of this compound in various samples. The process involves creating a specific analytical procedure and then validating it to ensure its performance is suitable for its intended purpose. Method validation is performed in accordance with internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). mmu.ac.ukembrapa.br
For a compound like this compound, a common analytical method would be Gas Chromatography-Mass Spectrometry (GC-MS), often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, following derivatization as described previously. tandfonline.comtandfonline.com The validation of such a method involves assessing several key performance characteristics:
Selectivity/Specificity: The method must be able to differentiate and quantify the analyte of interest without interference from other compounds present in the sample matrix. embrapa.br
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mmu.ac.uk The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. nih.gov Calibration curves typically require a coefficient of determination (R²) greater than 0.99. nih.govutm.my
Accuracy: This parameter measures the closeness of the analytical result to the true value. It is often evaluated by performing recovery studies on samples spiked with a known amount of the analyte. japsonline.com Recoveries are typically expected to be within a range of 80-120%. utm.my
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. nih.gov An RSD of less than 15% is generally considered acceptable. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. scispace.com The LOQ is a critical parameter for the analysis of trace contaminants. tandfonline.com
Robustness: This is demonstrated by evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate), providing an indication of its reliability during routine use. embrapa.br
The validation process ensures that the analytical method is fit for its purpose, providing accurate and reproducible data for the quantification of this compound.
Table 2: Representative Validation Parameters for a Quantitative GC-MS Assay for Furan (B31954) Derivatives
| Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | nih.govutm.my |
| Range | 2 - 1000 ng/mL (Analyte-dependent) | nih.gov |
| Accuracy (% Recovery) | 90% - 110% | tandfonline.commdpi.com |
| Precision (RSD) | < 15% | nih.gov |
| Limit of Detection (LOD) | 0.01 - 5 µg/L (Analyte-dependent) | tandfonline.comutm.my |
| Limit of Quantification (LOQ) | 0.03 - 25 ng/mL (Analyte-dependent) | nih.govutm.my |
Applications of 2,6 Dimethylbenzofuran 5 Ol in Chemical Synthesis Research
Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Architectures
The structure of 2,6-Dimethylbenzofuran-5-ol makes it an important intermediate in the creation of larger, more intricate organic molecules. The benzofuran (B130515) core is a common feature in many biologically active natural products and synthetic compounds. nih.govrsc.org Chemists can utilize the hydroxyl and methyl groups on the benzofuran ring as handles to introduce new functional groups or to build upon the existing framework, leading to the assembly of complex molecular architectures.
The synthesis of benzofuran derivatives often involves the cyclization of phenolic precursors. For instance, a general and direct method for synthesizing benzofurans involves the reaction of phenols with α-haloketones, promoted by titanium tetrachloride, which facilitates both a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a single step. researchgate.net This approach allows for the creation of a diverse range of benzofuran structures. researchgate.net Another synthetic strategy involves the reduction of nitroalkenes followed by a Nef reaction and acid-mediated cyclization to generate the benzofuran ring system. researchgate.net
The reactivity of the benzofuran scaffold allows for a variety of chemical modifications, including:
Oxidation: Introduction of additional functional groups.
Reduction: Modification of double bonds or other functional groups.
Substitution: Replacement of one functional group with another.
These transformations enable the conversion of this compound into a wide array of derivatives with potential applications in various fields of chemical research.
Utilization in the Design and Synthesis of Advanced Functional Materials
The benzofuran scaffold is not only significant in the synthesis of complex organic molecules but also holds promise in the development of advanced functional materials. Benzofuran derivatives have been investigated for their potential in creating materials with specific optical or electronic properties. While direct research on this compound in this area is not extensively documented, the broader class of benzofurans serves as a foundation for such explorations. The inherent conjugated system of the benzofuran ring can be extended and modified to tune the material's properties.
For example, the incorporation of benzofuran moieties into larger polymeric structures or the synthesis of benzofuran-containing dyes could lead to materials with applications in electronics, photonics, or sensor technology. The ability to functionalize the benzofuran core allows for the tailoring of properties such as light absorption, emission, and charge transport.
Contributions to Structure-Activity Relationship (SAR) Studies in Related Chemical Classes
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Benzofuran derivatives have been the subject of numerous SAR studies due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgresearchgate.netresearchgate.net
While specific SAR data for this compound is limited in the public domain, the general principles derived from related benzofuran structures can be informative. For instance, studies on other benzofuran derivatives have shown that the type, number, and position of substituents on the benzofuran ring are critical for their biological effects. researchgate.net
Key findings from SAR studies on benzofuran derivatives include:
The introduction of different substituents at various positions on the benzofuran ring can significantly impact biological activity. rsc.orgnih.gov
The presence of hydroxyl, halogen, and amino groups at the 5-position of the benzofuran ring is often associated with antibacterial activity. rsc.org
Modifications at the C-2 and C-3 positions of the benzofuran core can influence antifungal activity, with methylation at C-2 potentially enhancing lipophilicity and methylation at C-3 stabilizing the ring.
These general SAR principles for the benzofuran class of compounds provide a framework for predicting the potential biological activities of this compound and for designing new derivatives with enhanced or specific activities. For example, in the context of KAT6A inhibitors, a class of enzymes involved in gene regulation, SAR studies revealed the importance of substituents on the benzofuran core for inhibitory activity. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-Dimethylbenzofuran-5-ol, and how can reaction conditions be tailored to improve yield?
Methodological Answer: A practical approach involves using dihydrobenzofuran precursors, such as 4,5-dihydroisobenzofuran-5-ol derivatives, and optimizing oxidation or substitution steps. For example, hexafluoropropan-2-ol (HFIP) as a solvent enhances electrophilic aromatic substitution efficiency, while oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) selectively target hydroxyl groups without over-oxidation . Reaction temperature (e.g., 40–60°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of DDQ) are critical for minimizing byproducts like carboxylic acids or over-reduced derivatives .
Q. How can NMR and mass spectrometry be employed to confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H-NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm, integrating for two protons in the benzofuran ring) and methyl groups (δ 2.2–2.5 ppm for dimethyl substituents).
- <sup>13</sup>C-NMR: Look for carbonyl carbons (δ 160–180 ppm if oxidized) and quaternary carbons in the fused ring system.
- HRMS: Calculate the exact molecular mass (e.g., C10H12O2 = 164.20 g/mol) to confirm molecular ion peaks .
- IR Spectroscopy: Hydroxyl stretches (3200–3600 cm<sup>−1</sup>) and aromatic C=C (1450–1600 cm<sup>−1</sup>) validate functional groups .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. reduction) influence the stability of this compound intermediates?
Methodological Answer: Competing pathways are governed by the choice of reagents and protecting groups. For instance:
- Oxidation Stability: Using DDQ in anhydrous dichloromethane selectively oxidizes benzylic alcohols to ketones, while SeO2 may over-oxidize to carboxylic acids. Pre-protection of hydroxyl groups with acetyl or methoxy substituents prevents unwanted side reactions .
- Reduction Sensitivity: Catalytic hydrogenation (e.g., Pd/C, H2) reduces the dihydrofuran ring but risks saturating aromatic systems. Steric hindrance from methyl groups slows reduction kinetics, requiring controlled H2 pressure (1–3 atm) .
Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity and polymorphism of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methyl substituents lower HOMO energy, reducing susceptibility to electrophilic attack.
- Polymorphism Studies: Use software like Gaussian or ORCA to model crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Compare computed XRD patterns with experimental data to identify stable polymorphs .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Methodological Answer:
- NMR Discrepancies: Check solvent effects (e.g., deuterated DMSO vs. CDCl3) and pH, as hydroxyl protons may shift or broaden in polar solvents. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Mass Spectra Anomalies: Isotopic patterns (e.g., bromine in 7-Bromobenzofuran-5-ol derivatives) can cause misinterpretation. Cross-validate with high-resolution data and synthetic controls .
Q. Why do certain synthetic routes for this compound yield unexpected byproducts, and how can these be characterized?
Methodological Answer:
- Byproduct Identification: Use LC-MS or GC-MS to detect trace impurities. For example, over-oxidation may produce carboxylic acids (m/z = [M+16] for +O addition).
- Mechanistic Insight: Perform kinetic studies (e.g., varying reaction time/temperature) to determine if byproducts arise from competing mechanisms (e.g., radical vs. ionic pathways) .
Experimental Design
Q. What strategies enhance the regioselectivity of electrophilic substitutions on the benzofuran core?
Methodological Answer:
Q. How can researchers design stability-indicating assays for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) stress. Monitor degradation via HPLC with UV detection (λ = 254 nm for aromatic systems).
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
